molecular formula C18H19N3O4 B4812544 1-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

1-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4812544
M. Wt: 341.4 g/mol
InChI Key: ZWAPYTKYXHZCSG-UHFFFAOYSA-N
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Description

1-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring, a furan moiety, and an acetylamino group, making it a versatile scaffold for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Furan Moiety: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-containing reagent.

    Acetylation: The acetylamino group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reactions: The final step involves coupling the furan and pyrrolidine intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antibacterial, or antiviral activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds with biological molecules, while the furan and pyrrolidine rings can participate in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

    1-[4-(acetylamino)phenyl]-N-(pyridin-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

    1-[4-(acetylamino)phenyl]-N-(thiophen-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: 1-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-acetamidophenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12(22)20-14-4-6-15(7-5-14)21-11-13(9-17(21)23)18(24)19-10-16-3-2-8-25-16/h2-8,13H,9-11H2,1H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAPYTKYXHZCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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